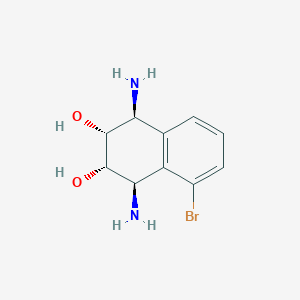
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): is a complex organic compound with a molecular structure that includes multiple functional groups such as amino, hydroxyl, and bromo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) typically involves multiple steps, starting from simpler organic compounds. One common approach is the bromination of naphthalene derivatives followed by selective reduction and functional group modifications. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the racemic mixture with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The amino groups can be reduced to form amine derivatives.
Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium iodide (NaI) and reaction conditions involving polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of iodides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used as a probe in biological studies to understand molecular interactions.
Medicine: : Potential use in drug discovery and development due to its structural complexity and reactivity.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): can be compared to other similar compounds such as 2,3-diamino-5-bromopyridine and 2-bromo-1,2,3,4-tetrahydronaphthalene . While these compounds share structural similarities, the presence of different functional groups and stereochemistry can lead to distinct chemical properties and applications.
List of Similar Compounds
2,3-Diamino-5-bromopyridine
2-bromo-1,2,3,4-tetrahydronaphthalene
5-bromo-1,2,3,4-tetrahydronaphthalene
Eigenschaften
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNJIKHMJJBMEU-JLIMGVALSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(C(C2N)O)O)N)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@H]([C@@H]([C@@H]([C@H]2N)O)O)N)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













